Product packaging for Kekulene(Cat. No.:CAS No. 15123-47-4)

Kekulene

Cat. No.: B1237765
CAS No.: 15123-47-4
M. Wt: 600.7 g/mol
InChI Key: TYPKKLUFDMGLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kekulene is a landmark, disk-shaped polycyclic aromatic hydrocarbon (PAH) composed of 12 fused benzene rings arranged in a macrocyclic structure, classifying it as a [12]circulene . This emblematic cycloarene serves as a premier model compound for investigating fundamental questions in aromaticity and π-electron delocalization in complex carbon systems . For decades, its electronic structure was the subject of significant debate between a global "annulenoid" model with two concentric [4n+2] π-electron circuits and a localized "Clar" model with alternating aromatic and non-aromatic rings . Advanced experimental studies, including ultra-high-resolution atomic force microscopy (AFM), have confirmed that this compound's bonding is best described by the Clar model, featuring isolated aromatic sextets rather than superaromaticity . In modern research, this compound provides an ideal platform for studying the properties of graphene pores and defects, acting as a well-defined molecular cutout of porous graphene . Its synthesis, first achieved in 1978 and refined in subsequent years, remains a notable achievement in organic chemistry . This product is intended for Research Use Only (RUO) and is strictly not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H24 B1237765 Kekulene CAS No. 15123-47-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15123-47-4

Molecular Formula

C48H24

Molecular Weight

600.7 g/mol

IUPAC Name

tridecacyclo[26.18.2.03,44.06,43.08,41.011,40.013,38.016,37.018,35.021,34.023,32.026,31.029,46]octatetraconta-1(46),2,4,6,8(41),9,11,13(38),14,16,18(35),19,21(34),22,24,26(31),27,29,32,36,39,42,44,47-tetracosaene

InChI

InChI=1S/C48H24/c1-2-26-14-28-5-6-30-16-32-9-10-34-18-36-12-11-35-17-33-8-7-31-15-29-4-3-27-13-25(1)37-19-39(27)41(29)21-43(31)45(33)23-47(35)48(36)24-46(34)44(32)22-42(30)40(28)20-38(26)37/h1-24H

InChI Key

TYPKKLUFDMGLAC-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=C4C=C2C5=CC6=C(C=CC7=CC8=C(C=C76)C9=CC2=C(C=CC6=C2C=C2C(=C6)C=CC6=C2C=C4C(=C6)C=C3)C=C9C=C8)C=C51

Canonical SMILES

C1=CC2=CC3=C4C=C2C5=CC6=C(C=CC7=CC8=C(C=C76)C9=CC2=C(C=CC6=C2C=C2C(=C6)C=CC6=C2C=C4C(=C6)C=C3)C=C9C=C8)C=C51

Origin of Product

United States

Theoretical Models of Aromaticity in Kekulene

Annulenoid Aromaticity Model: Macrocyclic Conjugation Pathways

One perspective on kekulene's aromaticity is the annulenoid model, which proposes that the molecule exhibits macrocyclic conjugation. iipseries.orgtandfonline.com This model suggests that π-electrons are delocalized along concentric pathways encompassing the entire molecule. iipseries.orgnih.gov

researchgate.net-Annulene Conjugation Circuits

Within the annulenoid model, one proposed macrocyclic conjugation pathway is the inner researchgate.net-annulene circuit. nih.govacs.org This pathway involves the delocalization of 18 π-electrons around the inner perimeter of the this compound molecule. nih.goviipseries.org According to Hückel's rule, a system with 4n+2 π-electrons (where n is an integer) is considered aromatic. iipseries.org For the researchgate.net-annulene pathway, n=4, satisfying the 4n+2 rule and suggesting potential aromaticity in this inner circuit. nih.govacs.org

acs.org-Annulene Conjugation Circuits

Another macrocyclic conjugation pathway considered in the annulenoid model is the outer acs.org-annulene circuit. nih.govacs.org This pathway involves the delocalization of 30 π-electrons around the outer perimeter of this compound. nih.goviipseries.org For the acs.org-annulene pathway, n=7, also satisfying the 4n+2 rule and suggesting potential aromaticity in this outer circuit. nih.govacs.org

Superaromaticity Hypothesis and its Academic Debate

The concept of "superaromaticity" in this compound arose from the idea of these concentric macrocyclic conjugation pathways ( researchgate.net- and acs.org-annulenes) contributing to an enhanced thermodynamic stability beyond that expected from simple additive contributions of individual benzene (B151609) rings. iipseries.orgnih.govacs.org This hypothesis suggests that the cyclic array of benzene rings leads to additional stabilization through macrocyclic conjugation. iipseries.orgtandfonline.com

However, the superaromaticity of this compound has been extensively debated for many years. nih.govacs.org Experimental and theoretical studies have provided evidence that challenges the notion of significant superaromatic stabilization. nih.govacs.orgchemistryviews.org For instance, some studies suggest that this compound is essentially non-superaromatic, with a vanishingly small superaromatic stabilization energy. chemistryviews.org Experimental data, such as ¹H NMR results, have indicated strong coupling between the inner and outer pathways, arguing against independent annulenoid ring currents. acs.org More recent studies, utilizing techniques like photoemission tomography and atomic force microscopy, have concluded that the π-conjugation in this compound is better described by the Clar model, which emphasizes localized aromaticity, rather than a superaromatic model. nih.govnih.govresearchgate.netacs.orgwikipedia.org

Clar's π-Sextet Rule and Benzenoid Representation of this compound

In contrast to the annulenoid model, Clar's π-sextet rule provides an alternative framework for understanding the aromaticity of PAHs, including this compound. nih.govacs.orgnih.gov Clar's rule states that the resonance structure with the largest number of disjoint aromatic π-sextets is the most important for characterizing the properties of a benzenoid molecule. nih.govacs.orgnih.gov An aromatic π-sextet represents six π-electrons localized in a benzene-like ring, often depicted by a circle within the ring. nih.govresearchgate.net

Applying Clar's rule to this compound suggests a representation where the molecule consists of six disjoint aromatic sextets. nih.govacs.org This model implies that the aromaticity is localized within specific benzene rings rather than delocalized around the entire macrocycle. nih.govresearchgate.netacs.org Experimental evidence, such as bond length variations observed in X-ray diffraction and bond order analysis from AFM images, supports a structure with a significant degree of bond localization consistent with the Clar model. nih.govacs.orgwikipedia.orgslideshare.net ¹H NMR data also supports localized electron delocalization in individual rings, aligning with Clar's predictions. researchgate.netuni-graz.at

Theoretical Descriptors and Indices for Aromaticity Assessment in this compound Systems

Various theoretical descriptors and indices are employed to quantitatively assess the aromaticity of molecules like this compound. These methods provide numerical values that can be used to compare the degree of aromaticity in different systems or under different theoretical models.

One such geometry-based index is the Harmonic Oscillator Model of Aromaticity (HOMA), which is calculated based on bond lengths. mdpi.commjcce.org.mk HOMA values for this compound and its different conjugation paths have been calculated to assess their aromatic character. For instance, reported HOMA values for the two inequivalent sextets in this compound are 0.65 and 0.92, while the researchgate.net-annulene path has a HOMA of 0.77 and the acs.org-annulene path has a HOMA of 0.80. acs.orgmjcce.org.mk These values provide quantitative insight into the degree of aromaticity in different parts of the molecule according to this geometric criterion.

Another approach involves analyzing the electronic structure through methods like Density Functional Theory (DFT). nih.govacs.orgmdpi.com DFT calculations can provide information about orbital structures, charge density distribution, and bond orders, which are used to infer aromatic character. nih.govacs.orgmdpi.com Comparisons between DFT calculations and experimental results, such as photoemission tomography and AFM imaging, have been used to validate theoretical models of this compound's aromaticity. nih.govnih.govresearchgate.netacs.orgwikipedia.orgmdpi.com

Topological Resonance Energy (TRE)

Topological Resonance Energy (TRE) is a theoretical index used to quantify the aromatic stabilization energy of conjugated systems. csj.jpsmu.edu It is a graph-theoretical approach that assesses aromaticity based on the topology of the molecular graph. mjcce.org.mkcsj.jpsmu.edu TRE is considered a general measure of aromaticity and has been correlated with other stabilization energy concepts like Dewar Resonance Energy (DRE). smu.edu

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a structural index used to quantify aromaticity based on the degree of bond length equalization within a ring or a π-electron system mdpi.comrsc.org. The HOMA value is calculated from the deviations of actual bond lengths from an optimal bond length characteristic of an ideal aromatic system rsc.org. A HOMA value of 1 indicates perfect aromaticity, while values closer to 0 suggest decreasing aromaticity or non-aromaticity rsc.org. Negative values can indicate anti-aromaticity rsc.org.

Research findings using the HOMA model applied to this compound have provided insights into the aromatic character of its different rings and pathways mdpi.comnih.govacs.orgrsc.org. Studies have reported varying HOMA values for the individual hexagonal rings and the proposed inner and outer annulene pathways mdpi.comnih.govacs.org. For instance, some studies indicate that certain individual rings in this compound exhibit relatively high HOMA values, suggesting a significant degree of local aromaticity consistent with the Clar model mdpi.comnih.govacs.org. Other studies have calculated HOMA values for the researchgate.net-annulene and mdpi.com-annulene pathways, with results sometimes suggesting a degree of aromaticity in these larger circuits as well, although the interpretation can be complex and debated mdpi.comnih.govacs.org.

Reported HOMA values for this compound vary depending on the computational methods and specific rings or pathways analyzed. Some studies show that the HOMA value for certain fused benzene rings can be around 0.92, while adjacent rings might have lower values, such as 0.65 mdpi.com. The outer mdpi.com-annulene path has been reported with a HOMA value of around 0.80, and the inner researchgate.net-annulene path around 0.77 mdpi.com. These variations in HOMA values across different parts of the molecule support the idea of non-uniform aromaticity in this compound mdpi.comnih.govacs.org.

Ring/PathwayHOMA Value (Example)Reference
Fused Benzene Ring A0.92 mdpi.com
Fused Benzene Ring B0.65 mdpi.com
mdpi.com-Annulene Path0.80 mdpi.com
researchgate.net-Annulene Path0.77 mdpi.com

Note: HOMA values can vary depending on the computational method and specific study.

The analysis of HOMA values in this compound contributes to the understanding of its π-electron distribution and provides structural evidence regarding the extent of bond delocalization in different regions of the molecule mdpi.comnih.govacs.orgnih.gov.

Nucleus-Independent Chemical Shift (NICS) Methodologies

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion of aromaticity that is calculated as the negative of the absolute magnetic shielding value at a specific point in space, typically at the center of a ring or a cage structure acs.orgsci-hub.seresearchgate.net. Negative NICS values indicate a diatropic ring current, which is characteristic of aromatic systems, leading to magnetic shielding at the probe point acs.orgsci-hub.seresearchgate.net. Conversely, positive NICS values suggest a paratropic ring current, indicative of anti-aromaticity, resulting in deshielding acs.orgsci-hub.seresearchgate.net. A value close to zero is associated with non-aromaticity acs.org. NICS values calculated 1 Å above the ring center (NICS(1)) are often preferred as they are less affected by local shielding effects from sigma bonds acs.orgsci-hub.se.

NICS calculations have been widely employed to probe the magnetic properties and thus the aromatic character of this compound researchgate.netacs.orgsci-hub.sersc.orgresearchgate.net. Studies have reported NICS values for the individual hexagonal rings, the central cavity, and potentially the larger annulene pathways researchgate.netacs.orgrsc.org.

Research indicates that the individual hexagonal rings in this compound show varying degrees of aromaticity based on their NICS values rsc.org. Some rings exhibit significantly negative NICS values, consistent with aromatic character and supporting the Clar model's emphasis on localized π-sextets rsc.org. For example, some hexagonal rings have been reported with NICS(1)zz values around -7.0 ppm or more negative rsc.org. Other rings, particularly those bridging the aromatic sextets in the Clar formulation, may show NICS values closer to zero or even slightly positive, indicating a more non-aromatic character acs.orgrsc.org.

The central cavity of this compound has also been a focus of NICS analysis. Studies have reported positive NICS values for the inner cavity, suggesting a paratropic ring current in this region. For instance, a NICS value of 5.1 ppm for the inner cavity has been reported, which is associated with the deshielding observed for the inner protons in the ¹H-NMR spectrum. This paratropic character in the center contrasts with the diatropic currents observed in the aromatic hexagonal rings.

Location AnalyzedNICS Value (Example)InterpretationReference
Certain Hexagonal Rings-7.0 ppmAromatic rsc.org
Bridging Hexagons~0 ppm to slightly positiveNon-aromatic/Weakly aromatic acs.orgrsc.org
Inner Cavity+5.1 ppmParatropic/Antiaromatic character

Note: NICS values can vary depending on the computational method (e.g., NICS(0) vs NICS(1), level of theory) and specific study.

Synthetic Strategies and Methodological Advancements for Kekulene and Its Analogues

Early Synthetic Protocols for Kekulene: Landmark Achievements

Despite the challenges, the this compound microcrystals obtained through this method were analyzed using various techniques, including mass spectrometry, infrared adsorption and electron spectroscopies, proton nuclear magnetic resonance (¹H NMR), X-ray diffraction (XRD), and optically detected magnetic resonance (ODMR). nih.govacs.org However, the extremely low solubility of this compound limited the scope of these early experimental investigations. nih.govacs.org

Aryne-Mediated Synthetic Approaches for this compound Precursors

More recent synthetic efforts have focused on improving the efficiency and yield of key intermediates, particularly 5,6,8,9-tetrahydrobenzo[m]tetraphene. An improved route has been developed involving the construction of this intermediate by means of a double Diels-Alder reaction between styrene (B11656) and a versatile benzodiyne synthon. acs.orgnih.govresearchgate.netacs.org This aryne-mediated approach offers a significant advantage as the key intermediate can be obtained in a single step from commercially available materials under mild conditions, with a substantially increased yield compared to the earlier methods. nih.govresearchgate.netacs.org For instance, yields of 5,6,8,9-tetrahydrobenzo[m]tetraphene (or its isomer) up to 28% have been reported using a bistriflate precursor and cesium fluoride (B91410) in acetonitrile. nih.govresearchgate.net

This modified protocol has been successfully applied to the synthesis of this compound, making the molecule accessible for further experimental studies, including single-molecule imaging. nih.govresearchgate.netacs.org

On-Surface Synthesis Techniques for Ordered this compound Monolayers

On-surface synthesis has emerged as a powerful technique for fabricating low-dimensional carbon materials with atomic precision, offering a route to overcome the solubility issues associated with this compound and enabling the formation of ordered molecular assemblies. universiteitleiden.nluni-giessen.de An efficient on-surface synthesis route has been developed to create well-oriented monolayers of this compound on a Cu(111) surface. nih.govacs.org This method involves the vapor deposition of a specially designed precursor, 1,4,7(2,7)-triphenanthrenacyclononaphane-2,5,8-triene, which undergoes cyclodehydrogenation upon annealing. uni-giessen.deresearchgate.net

This on-surface approach allows for the formation of large, well-ordered domains of this compound, up to 100 nm in size, which are suitable for characterization techniques like photoemission tomography (PT) and scanning tunneling microscopy (STM). nih.govacs.orguni-giessen.deresearchgate.net The high reaction yield of this on-surface synthesis confirms the successful formation of a complete, ordered this compound monolayer. nih.govacs.orgresearchgate.net

Strategies for the Preparation of Extended this compound Systems and Derivatives

The synthesis of this compound's higher homologues and derivatives, often referred to as cycloarenes or expanded kekulenes, is an active area of research aimed at exploring the properties of larger and more complex fused aromatic systems.

Synthesis of Edge-Extended Kekulenes

Edge-extended kekulenes are derivatives where the hexagonal structure is expanded by adding further benzene (B151609) rings along the edges. These compounds are denoted as [m,n]cycloarenes, where m and n represent the number of benzene units on two adjacent edges. chemistryviews.org this compound itself can be considered a sci-hub.sesci-hub.secycloarene in this notation. chemistryviews.org

A facile synthetic strategy for preparing a series of edge-extended kekulenes, including sci-hub.seiipseries.org-, sci-hub.sechemistryviews.org-, iipseries.orgiipseries.org-, and iipseries.orgchemistryviews.orgcycloarenes, has been reported. nih.govacs.orgchemistryviews.org This approach involves the preparation of suitable macrocyclic precursors functionalized with vinyl ethers, typically through Suzuki coupling reactions. chemistryviews.org The key step is a bismuth(III) triflate-catalyzed cyclization reaction, which effectively closes the remaining six-membered rings to yield the desired cycloarenes. nih.govacs.orgchemistryviews.orgrsc.orgscispace.com

This synthetic method has proven effective for accessing soluble expanded this compound compounds, enabling their full structural and electronic characterization using techniques like X-ray crystallography and NMR spectroscopy. sci-hub.senih.govacs.orgchinesechemsoc.orgrsc.org

Synthetic Routes to Generalized Kekulenes and Clarenes

Generalized kekulenes and clarenes represent novel families of cycloarenes with varying arrangements of fused benzene rings. These structures are of theoretical interest as they provide platforms to study the relationship between molecular structure, aromaticity, and electronic properties in extended π-systems. acs.orggithub.comresearchgate.netresearchgate.net

While theoretical studies have explored the structures, stability, and spectroscopic properties of generalized kekulenes and clarenes, their synthesis remains a challenging task. acs.orgresearchgate.netresearchgate.net Computational studies suggest that generalized kekulenes and clarenes with certain structural parameters are energetically stable and are viable targets for future synthetic endeavors. researchgate.netresearchgate.net

Some synthetic efforts towards related structures, such as extended coronoids and helical analogues of this compound, have been reported using methods like ring-closing metathesis and fold-in synthesis. iipseries.orgrsc.orgscispace.comresearchgate.net These studies contribute to the broader understanding of synthetic strategies applicable to complex cycloarene systems.

Advanced Spectroscopic and Microscopic Techniques in Kekulene Research

Scanning Tunneling Microscopy (STM) for Molecular Visualization

Scanning Tunneling Microscopy (STM) has been employed to visualize individual Kekulene molecules and confirm their successful synthesis on surfaces. STM provides real-space images of molecules, allowing for the observation of their shape and arrangement on a substrate. For instance, STM has been used to confirm the successful on-surface synthesis of this compound on a Cu(111) surface, showing ordered monolayers of well-oriented molecules. nih.govacs.orguniversiteitleiden.nl STM images can illustrate the planar molecular conformation of this compound when adsorbed on a surface. nih.gov

High-Resolution Atomic Force Microscopy (AFM) for Bond-Resolved Imaging

High-Resolution Atomic Force Microscopy (AFM), particularly with a CO-functionalized tip, has proven to be a powerful tool for resolving the molecular structure of this compound with submolecular resolution, even allowing for the assessment of bond order. acs.orgnih.govnih.govresearchgate.net By analyzing the contrast in high-resolution AFM images and comparing them with simulations, researchers can gain insight into the bond-resolved bond order within the molecule. nih.govacs.orgnih.govresearchgate.net This technique has provided experimental support for the Clar model of aromaticity in this compound by revealing a significant degree of bond localization. acs.orgnih.govresearchgate.net Increased bond order is indicated by brighter appearance at moderate tip heights and shortened appearance of bonds at small tip heights in AFM images. nih.gov Peripheral C(H)–C(H) bonds in this compound have appeared as the brightest and shortest bonds in AFM images, consistent with higher bond order. nih.gov

Photoemission Spectroscopy for Electronic Structure Elucidation

Photoemission spectroscopy techniques are crucial for investigating the electronic structure of this compound, particularly its frontier molecular orbitals. These methods provide information about the energy levels and spatial distribution of electrons within the molecule.

Angle-Resolved Photoemission Spectroscopy (ARPES)

Angle-Resolved Photoemission Spectroscopy (ARPES) is used to study the electronic structure of materials by analyzing the kinetic energy and emission angle of photoemitted electrons. For this compound, ARPES has been employed to directly probe the electronic structure of its frontier orbitals. nih.govacs.orgresearchgate.netacs.orgresearchgate.net This technique, when applied to well-oriented monolayers of this compound prepared by on-surface synthesis, allows for the investigation of the molecule's electronic properties in detail. nih.govacs.org

Photoemission Tomography (PT)

Photoemission Tomography (PT), a technique that combines angle-resolved photoemission with theoretical calculations, allows for the reconstruction of molecular orbitals in momentum space, providing insight into their symmetry and spatial structure. nih.govacs.orguniversiteitleiden.nlresearchgate.netacs.orgresearchgate.netnih.govresearching.cn By analyzing the momentum maps of photoemitted electrons from specific molecular orbitals, such as the highest occupied molecular orbital (HOMO) of this compound, researchers can gain a deeper understanding of the molecule's electronic wavefunctions. nih.govacs.orgresearchgate.netacs.orgresearchgate.net PT has been used to confirm the successful synthesis of ordered this compound monolayers and to investigate the orbital structure of the HOMO, providing further evidence supporting the Clar model for this compound's aromaticity by revealing an orbital-resolved spatial electron density. nih.govacs.orgresearchgate.netacs.orgresearchgate.netnih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been historically used in the structural analysis of this compound. Early studies utilizing ¹H NMR provided evidence for the presence of benzene (B151609) rings and suggested a degree of coupling between inner and outer annulene paths. wikipedia.orgnih.govacs.orgresearchgate.netnih.govtotal-synthesis.com However, the extremely low solubility of this compound presented significant challenges for obtaining high-quality NMR spectra, often requiring high temperatures and specialized solvents. nih.govacs.orgtotal-synthesis.com Despite these difficulties, ¹H NMR results, such as a highly deshielded signal at 10.45 ppm for the inner protons, have been interpreted as supporting the Clar model of electron delocalization within benzenoid rings rather than around the entire molecule. nih.gov NMR spectroscopy has also been used to characterize precursor molecules and intermediates in this compound synthesis. nih.govrsc.org

X-ray Diffraction (XRD) for Precursor and Crystallographic Analysis

Early experimental studies on this compound, including XRD analysis of microcrystals, were conducted to understand its structure and aromatic properties. acs.orgnih.gov These initial XRD investigations revealed a substantial variation in bond lengths within the this compound structure. acs.orgnih.gov This finding was significant in the debate surrounding this compound's aromaticity, supporting a model with localized aromatic sextets rather than a system with fully delocalized electrons across concentric annulene paths. uni-stuttgart.dewikipedia.org Specifically, the observed bond length variations indicated alternating aromatic and non-aromatic character within the rings, consistent with the Clar configuration of this compound. wikipedia.org

More recent research has utilized single-crystal X-ray diffraction to definitively prove the molecular structure and conformation of this compound precursors. For instance, the molecular structure of a precursor (referred to as precursor 5 in some studies) used in the on-surface synthesis of this compound was confirmed by X-ray crystallography. acs.orgnih.govresearchgate.net This analysis revealed that this precursor possesses a nonplanar, highly twisted conformation. acs.orgnih.govresearchgate.net Single crystals of this precursor were obtained through techniques like slow diffusion of n-pentane into a saturated solution in chloroform. acs.orgnih.gov

Single-crystal X-ray analysis has also been applied to substituted this compound derivatives and related cycloarenes to understand the impact of substituents and structural modifications on their solid-state organization. For example, studies on alkoxyl- and aryl-cosubstituted this compound derivatives have shown that these compounds adopt a one-dimensional (1D) slipped stacking arrangement in the crystal lattice, differing from the herringbone pattern observed for unsubstituted this compound. acs.orgscispace.comrsc.org The intermolecular π–π stacking distance in these substituted Kekulenes was found to decrease with the extension of the two opposite edges of the molecule. acs.org Crystallographic data from such studies provide detailed bond lengths and angles, which further support the understanding of electron localization and aromaticity in these systems. scispace.comrsc.orgchinesechemsoc.org

While obtaining high-quality single crystals of this compound itself has historically been challenging due to its extremely low solubility, XRD analysis of available microcrystals and computational studies have provided valuable structural information. acs.orgnih.govuni-stuttgart.de The experimental structure from XRD for this compound has been reported to exhibit C2/c space group symmetry. nih.govacs.org Analysis of the bond lengths from XRD data indicates a range of values, with variations that support the model of localized aromatic sextets. uni-stuttgart.denih.govacs.org For example, studies have highlighted variations in C-C bond lengths, ranging approximately from 1.33 Å to 1.47 Å, reflecting the alternating double and single bond character within the structure. nih.govacs.org

The use of XRD extends to the analysis of various synthetic intermediates and related cycloarene structures, confirming their molecular frameworks and providing crystallographic parameters essential for a complete structural characterization. scispace.comchinesechemsoc.orgrsc.org

The following table summarizes representative crystallographic findings related to this compound and its precursors or derivatives obtained through XRD analysis:

CompoundAnalysis TypeKey FindingsCrystal System / Space Group (if reported)Relevant Bond Lengths/Distances (if reported)Source
This compound (unsubstituted)XRD (microcrystals)Substantial variation in bond lengths, supporting localized aromatic sextets. acs.orgnih.govuni-stuttgart.deC2/c (reported for experimental structure) nih.govacs.orgApprox. 1.33 Å to 1.47 Å (C-C bond lengths) nih.govacs.org acs.orgnih.govuni-stuttgart.denih.govacs.org
This compound Precursor (e.g., Precursor 5)Single-crystal XRDProven molecular structure and nonplanar, highly twisted conformation. acs.orgnih.govresearchgate.netNot explicitly stated in snippetsShortest intermolecular C-C distance: 3.34 Å nih.gov acs.orgnih.govresearchgate.net
Alkoxyl- and Aryl-cosubstituted this compound (K1)Single-crystal XRDRigid quasi-planar skeleton, dominant local aromaticity, 1D slipped stacking. acs.orgscispace.comrsc.orgNot explicitly stated in snippetsInterplanar distance: 3.58 Å acs.orgscispace.com acs.orgscispace.comrsc.orgchinesechemsoc.org
Edge-extended this compound (K2)Single-crystal XRDRigid quasi-planar skeleton, dominant local aromaticity, 1D slipped stacking. acs.orgscispace.comrsc.orgNot explicitly stated in snippetsInterplanar distance: 3.54 Å acs.orgscispace.com acs.orgscispace.comrsc.org
Edge-extended this compound (K3)Single-crystal XRDRigid quasi-planar skeleton, dominant local aromaticity, 1D slipped stacking. acs.orgscispace.comrsc.orgNot explicitly stated in snippetsInterplanar distance: 3.45 Å acs.orgscispace.com acs.orgscispace.comrsc.org
Carbonylated Cycloarene Diradicaloid (K3-R)Single-crystal X-rayMolecular structure confirmed, rigid and slightly distorted backbone, 1D parallel stacking. acs.orgscispace.comTriclinic unit cell (reported) scispace.comIntermolecular distance: 3.48 Å; C=O bond length: 1.238(4) Å scispace.com acs.orgscispace.com
Aryl-substituted this compound derivative (7)X-ray crystallographySlightly distorted backbone compared to parent this compound, distortion possibly due to crystal packing. chinesechemsoc.orgCCDC Number 1987820 deposited chinesechemsoc.orgNot explicitly stated in snippets chinesechemsoc.org
This compound Precursor (2H-c-CNK)Single crystal XRDStructure confirmed. rsc.orgNot explicitly stated in snippetsNot explicitly stated in snippets rsc.org

Computational Chemistry Approaches to Kekulene

Density Functional Theory (DFT) for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic and geometric structure of molecules like Kekulene. DFT calculations have been employed to investigate the optimized geometry, charge density distribution, and frontier molecular orbitals of this compound in the gas phase and adsorbed on surfaces like copper. acs.orguni-graz.at

Studies using DFT have compared theoretical calculations with experimental results from techniques such as angle-resolved photoemission spectroscopy (ARPES) and scanning tunneling microscopy (STM) to validate structural and electronic properties. acs.orguni-graz.at DFT calculations have also been used to analyze the aromatic structure of this compound, often in conjunction with aromaticity indices like the Harmonic Oscillator Model of Aromaticity (HOMA). uni-graz.at The calculated C-C bond distances from DFT have been shown to reproduce experimental solid-state XRD values, supporting a bonding pattern consistent with Clar's π-sextet rule. acs.orgresearchgate.net Despite having 48 π electrons, this compound exhibits a relatively high calculated HOMO-LUMO gap, similar to smaller molecules like anthracene, suggesting that its π electrons are not highly delocalized, which aligns with the Clar model rather than a superaromatic one. acs.orgnih.gov

DFT has also been applied to study the polarizability of this compound, a property related to its interaction with electromagnetic fields and its behavior in different environments. mdpi.comresearchgate.net

Hückel Molecular Orbital (HMO) Theory and its Applications to π-Electron Systems

Hückel Molecular Orbital (HMO) theory, a simplified method for treating π-electron systems, has been applied to this compound to understand its electronic structure and aromaticity. iipseries.orguni-graz.at Although less sophisticated than DFT, HMO theory can provide valuable qualitative insights into the molecular orbitals, particularly the frontier orbitals like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govuni-graz.at

HMO calculations have been used to analyze the nodal structure and charge density distribution of this compound's HOMO. nih.gov The bond order parameter derived from HMO theory, when correlated with DFT-optimized bond lengths, shows a strong relationship, indicating that the nodal patterns of occupied orbitals influence bond lengths and, consequently, structure-derived aromaticity parameters like HOMA. nih.gov HMO theory has also been used to demonstrate the crucial role of π delocalization in determining the relative stability of this compound isomers. chemrxiv.org

Quantum Chemical Calculation Methodologies for this compound

Beyond DFT and HMO, various quantum chemical calculation methodologies have been employed to investigate this compound. These methods aim to provide a more comprehensive and accurate description of its electronic structure, stability, and properties.

Quantum chemical calculations have been used to predict the structures, electronic properties, and aromaticity of this compound and its analogues. mdpi.comresearchgate.net Studies have explored the ground state spin multiplicity of this compound isomers with varying numbers of rings using quantum chemical methods, finding that for larger Kekulenes, the ground state is often an open-shell singlet. chemrxiv.org

The selection of appropriate basis sets and functionals within quantum chemistry is crucial for obtaining reliable results for large π-conjugated systems like this compound. For instance, studies on the polarizability of this compound have utilized the PBE/3ζ DFT method, which is commonly used for PAHs and fullerenes. mdpi.comresearchgate.net

Application of Topological Indices and Chemical Graph Theory in this compound Characterization

Topological indices and chemical graph theory provide powerful mathematical frameworks for characterizing the structural complexity and properties of molecules based on their molecular graph representation. researchgate.netplos.orgtandfonline.com In a chemical graph, atoms are represented as vertices and bonds as edges. plos.orgtandfonline.com

These methods have been applied to this compound to quantify its chemical spectrum, conjugation, and aromaticity. researchgate.netacs.org Topological indices are numerical descriptors derived from the graph structure that can be correlated with various physical, chemical, and biological properties. researchgate.netplos.orgtandfonline.com

Topological Characterization of this compound Tessellations

This compound structures can be viewed as tessellations or arrangements of hexagonal rings. acs.orgresearchgate.net Topological indices have been used to characterize different tessellation patterns of this compound, such as zigzag, armchair, and rectangular forms. acs.orgresearchgate.net These characterizations provide insights into the structural aspects of these arrangements, which are relevant in the study of nanomolecular belts and porous materials. acs.orgnih.gov

Studies have introduced vertex degree-based topological indices and M-polynomials to analyze the structural features of this compound tessellations. tandfonline.comacs.org

Graph Entropies in this compound Systems and Isentropic Structures

Graph entropy measures, rooted in information theory, quantify the degree of uncertainty or complexity within a molecular graph. plos.orgaimspress.com These measures, often derived from topological indices, have been applied to this compound systems to evaluate their structural complexity and energetic properties. acs.orgresearchgate.netaimspress.com

Research has explored the graph entropies of different this compound tessellations, demonstrating the existence of "isentropic" structures, which are non-isomorphic but possess the same entropy value based on specific topological descriptors. plos.orgacs.orgnih.govaimspress.com This highlights the utility of entropy measures in distinguishing or grouping molecular structures.

Data on bond-wise entropy measures have been used for comparative analysis between different this compound tessellation patterns. researchgate.net

Molecular Mechanics (MM) and Probe Particle Model (PPM) Simulations

Molecular Mechanics (MM) and Probe Particle Model (PPM) simulations are computational techniques often used to model the interactions between a scanning probe tip and a molecule adsorbed on a surface, particularly in the context of Atomic Force Microscopy (AFM). acs.orgnih.gov

MM models, as implemented in PPM software, have been used to simulate AFM images of this compound adsorbed on surfaces like Cu(111). acs.orgresearchgate.netnih.gov These simulations help in interpreting experimental AFM images and provide further validation for the predicted molecular structure and bonding patterns. acs.orgnih.gov The PPM, in particular, models the tip-sample forces, including Pauli repulsion, van der Waals forces, and electrostatic interactions, which contribute to the contrast observed in AFM images. nih.govsci-hub.se By comparing simulated images with experimental AFM data, researchers can gain insights into the tip-molecule interactions and confirm structural details, such as bond order variations within the this compound molecule. researchgate.netnih.gov

Simulations using the PPM have successfully reproduced the bond-order-related contrast observed in high-resolution AFM images of this compound, supporting the notion of significant bond localization consistent with the Clar model. acs.orgnih.gov

Studies on Electronic Structure and Quantum Mechanical Aspects of Kekulene

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Characteristics

Frontier molecular orbital (FMO) theory is crucial for understanding the reactivity of molecules, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In Kekulene, the HOMO and LUMO are key to its electronic behavior. The HOMO determines the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity) youtube.com. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity researchgate.net. Molecules with a large HOMO-LUMO gap are generally less reactive libretexts.org.

Theoretical studies, often employing density functional theory (DFT), have been instrumental in characterizing this compound's frontier orbitals. The nodal structure of the two degenerate orbitals that constitute the HOMO has been determined through calculations and supported by experimental techniques like photoemission tomography acs.orgresearchgate.netresearchgate.net. The charge density distribution of the HOMO is not uniformly spread across the molecule but shows localization that aligns with the Clar model of aromaticity, where the π-electrons are concentrated in specific benzene-like rings acs.orgresearchgate.net. This localization is a critical aspect of this compound's electronic structure.

The following table summarizes the key characteristics of this compound's frontier molecular orbitals:

Molecular OrbitalKey CharacteristicsImplication for Reactivity
HOMO (Highest Occupied Molecular Orbital)Degenerate pair of orbitals; charge density localized in benzene-like rings.Determines the sites for electrophilic attack; dictates nucleophilic character.
LUMO (Lowest Unoccupied Molecular Orbital)Energy level relative to the HOMO defines the electronic gap.Determines the sites for nucleophilic attack; dictates electrophilic character.
HOMO-LUMO Gap Significant energy gap.Indicates high kinetic stability and relatively low reactivity.

This table is generated based on information from multiple theoretical and experimental studies.

Pi-Electron Delocalization and Conjugation Circuit Analysis

The nature of π-electron delocalization in this compound has been a subject of extensive debate, primarily centered around two competing models: the "superaromatic" model and the Clar model. The superaromatic model proposes that the π-electrons are delocalized globally in two concentric annulene rings, an inner youtube.comannulene and an outer uni-graz.atannulene acs.orgresearchgate.netresearchgate.net. This would imply a significant "superaromatic" stabilization.

In contrast, the Clar model suggests that the π-electrons are localized into disjoint aromatic sextets, maximizing the number of benzene-like rings acs.orgresearchgate.netresearchgate.net. Numerous computational and experimental studies now provide strong evidence in favor of the Clar model. acs.orgresearchgate.netresearchgate.netmdpi.com Analysis of C-C bond lengths, for instance, shows a distinct bond length alternation that is consistent with the Clar structure rather than the more uniform bond lengths expected for a superaromatic system acs.org. DFT calculations reveal that bonds with a higher degree of double bond character are shorter, while those with more single bond character are longer, aligning with the predictions of the Clar model acs.org.

Symmetry Considerations and Their Implications on Electronic Structure (e.g., D6h vs. D3h)

The molecular symmetry of this compound has significant implications for its electronic structure. The highest possible point group symmetry for a perfectly planar this compound with full π-electron delocalization is D6h semanticscholar.org. However, experimental and computational evidence suggests that the actual structure possesses a lower D3h symmetry semanticscholar.org.

The reduction in symmetry from D6h to D3h is a direct consequence of the partial localization of π-electrons as described by the Clar model semanticscholar.org. This localization leads to an alternation of aromatic and non-aromatic rings, which breaks the higher D6h symmetry. DFT calculations that optimize the geometry of this compound consistently result in a D3h symmetry structure semanticscholar.org. This symmetry lowering has a profound effect on the molecule's electronic properties, including its molecular orbitals and spectroscopic characteristics. The D3h symmetry is also consistent with the observed bond length alternation in the this compound framework.

Symmetry Point GroupDescriptionRelevance to this compound
D6h Highly symmetric, hexagonal.Represents the idealized "superaromatic" model with full π-electron delocalization.
D3h Trigonal, lower symmetry than D6h.Represents the experimentally and computationally supported structure with localized π-electrons (Clar model).

This table outlines the two key symmetry considerations for the this compound molecule.

Investigations of Global and Local Aromaticity in this compound Frameworks

Various computational methods have been employed to quantify aromaticity in this compound. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the degree of bond length equalization. HOMA analyses of this compound indicate high aromaticity in the benzenoid rings predicted by the Clar model, and lower aromaticity in the other rings researchgate.netresearchgate.net.

Theoretical Studies on Electronic Spectra and Molecular Orbital Nodal Structures

Theoretical studies have been instrumental in interpreting the electronic spectra of this compound and visualizing its molecular orbitals. Photoemission tomography, a technique that combines angle-resolved photoemission spectroscopy (ARPES) with DFT calculations, has been used to experimentally determine the orbital structure of this compound's HOMO acs.orgresearchgate.netresearchgate.net. These experimental findings are in excellent agreement with the nodal structures predicted by theoretical models.

The nodal patterns of the frontier orbitals, particularly the degenerate HOMO pair, are not delocalized over the entire molecule but rather exhibit patterns that are consistent with the localized sextets of the Clar model acs.orgresearchgate.net. Specifically, the HOMOs are composed of benzene-like HOMOs located on the aromatic rings as defined by Clar's rule acs.org. The investigation of photoemission intensity and momentum maps from DFT calculations provides a detailed picture of the electronic structure that can be directly compared with experimental data researchgate.net.

Computational Thermochemistry of this compound and Related Species

Computational thermochemistry provides valuable information about the stability and energetic properties of this compound and its analogues. DFT methods, such as PBE/3ζ, have been used to calculate thermodynamic parameters for this compound and related polycyclic aromatic hydrocarbons (PAHs) like circulenes and helicenes semanticscholar.orgresearchgate.net.

These calculations have shown that expanded helicenes are energetically more favorable than their standard helicene isomers semanticscholar.orgresearchgate.net. The enthalpies of reaction for the formation of helicenes from circulenes have also been computed, providing insights into the relative stabilities of these different classes of PAHs semanticscholar.org. For example, the formation of expanded helicenes from circulenes is generally exothermic, while the formation of standard helicenes is endothermic semanticscholar.org.

The following table presents a selection of calculated thermochemical data for this compound and related compounds:

Molecule/ReactionCalculated Thermodynamic ParameterReference
Expanded vs. Standard HelicenesExpanded isomers are energetically more favorable. semanticscholar.orgresearchgate.net
[n]circulene + CH → [n]helicene-expExothermic reactions. semanticscholar.org
[n]circulene + CH → [n]heliceneEndothermic reactions. semanticscholar.org

This table summarizes key findings from computational thermochemistry studies.

Polarizability Studies in this compound and Analogues

The polarizability of a molecule describes its ability to form an induced dipole moment in the presence of an external electric field and is an important property related to its intermolecular interactions and abundance in natural environments semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net. Computational studies have been performed to determine the mean polarizability of this compound and its analogues.

Using DFT calculations, the mean polarizability of this compound (C48H24) has been calculated and compared with that of other circulenes, helicenes, and expanded helicenes semanticscholar.orgresearchgate.netresearchgate.net. The results show that circulenes and expanded helicenes have similar mean polarizabilities, which are significantly higher than those of the corresponding normal helicenes semanticscholar.orgresearchgate.netresearchgate.net. This difference is attributed to the greater planarity and electron delocalization in the expanded and circulene structures.

The calculated mean polarizabilities for a series of PAHs are presented in the table below:

CompoundFormulaCalculated Mean Polarizability (ų)
heliceneC46H2680.1
This compound C48H24 Value not explicitly stated in snippets but grouped with circulenes
SeptuleneC56H28135.5

This table is based on data from computational studies on the polarizability of PAHs semanticscholar.orgresearchgate.netresearchgate.net.

Emerging Research Directions and Conceptual Applications of Kekulene

Kekulene as a Model System for Fundamental Aromaticity Debates

This compound's structure has positioned it as a key molecule in the long-standing debate surrounding aromaticity in polycyclic aromatic hydrocarbons (PAHs). The question of whether aromaticity in such systems is best described by localized Clar sextets (representing benzenoid character) or by a global ring current (representing annulenoid character) is central to this debate. Early studies on this compound, particularly analyses of its proton NMR spectrum, provided experimental data to support theoretical models. The chemical shifts of the inner protons were examined to infer the presence or absence of a macrocyclic ring current, a hallmark of annulenoid aromaticity researchgate.net. While the precise nature of aromaticity in this compound remains a topic of ongoing discussion, its well-defined structure and the availability of experimental data make it an invaluable model system for validating computational methods and theoretical frameworks aimed at describing electron delocalization in complex π-conjugated systems. Recent studies continue to revisit this compound's aromaticity by examining its electronic structure, including frontier orbitals, often supported by density functional theory calculations researchgate.netuni-giessen.de.

Theoretical Potential in Advanced Materials Science (e.g., Spintronics, Organic Electronics)

The electronic properties of this compound and related nanographene structures suggest theoretical potential in advanced materials science. The design of novel materials for applications such as spintronics and organic electronics often relies on precisely controlling the electronic and magnetic properties of π-conjugated systems uzh.chresearchgate.net. While direct applications of this compound itself in these fields are largely theoretical or conceptual at this stage, its study contributes to the fundamental understanding required for designing such materials. For instance, research into graphene-based nanostructures, including nanographenes with specific edge shapes and sublattice imbalances, explores their potential for spintronic and quantum computing applications uzh.ch. This compound, as a well-defined nanographene fragment, serves as a valuable theoretical model for understanding how structure and topology influence electronic behavior, spin states, and potential for charge transport relevant to organic electronics uzh.chresearchgate.netkyoto-u.ac.jp. Computational modeling plays a vital role in predicting and discovering such structures and their properties uzh.ch.

Conceptual Applications in Supramolecular Chemistry and Molecular Recognition

This compound's cyclic structure and internal cavity offer intriguing possibilities for conceptual applications in supramolecular chemistry, particularly in molecular recognition and host-guest chemistry. Supramolecular chemistry focuses on molecular self-assembly and the interactions between molecules, including host-guest interactions mdpi.comresearchgate.net. While this compound's synthesis is challenging, its structural motif, or related macrocyclic aromatic systems, can serve as inspiration for designing synthetic receptors capable of selectively binding guest molecules within their cavities researchgate.netresearchgate.net. Concepts explored in the context of this compound and other macrocycles, such as cyclophanes, contribute to the broader understanding of noncovalent interactions and molecular recognition principles that are crucial for developing new materials for sensing, catalysis, and controlled delivery researchgate.netresearchgate.netismsc2023.org. The study of related multiheteroaromatic macrocycles and their application in supramolecular chemistry further highlights the potential of such cyclic π-systems mdpi.com.

Theoretical Frameworks for Molecular Trapping and Environmental Remediation

The theoretical framework surrounding this compound's cavity and its potential host-guest interactions extends to conceptual applications in molecular trapping and environmental remediation. The idea is that a suitably designed macrocyclic structure with an appropriate cavity size and electronic environment could potentially encapsulate or bind specific molecules. While this compound itself may not be a practical material for large-scale remediation due to synthesis challenges, the theoretical studies on its interactions with potential guest molecules contribute to the design principles for other macrocyclic or porous materials intended for trapping pollutants or other target substances. Research in supramolecular chemistry, including the development of porous materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), explores similar concepts for gas storage, separation, and water purification, drawing upon principles of molecular recognition and host-guest chemistry ismsc2023.org.

Computational Generation of Spectroscopic Patterns and Property Predictions

Computational chemistry plays a crucial role in understanding and predicting the properties of molecules like this compound, especially when experimental synthesis and characterization are challenging. Theoretical calculations are extensively used to generate predicted spectroscopic patterns, such as NMR and UV-Vis spectra, which can aid in the identification and characterization of synthesized samples researchgate.netasu.edu. Furthermore, computational methods are employed to predict various properties, including electronic structure, aromaticity, stability, and potential reactivity researchgate.netasu.edu. By integrating computational chemistry with techniques like AI, researchers aim to understand molecular interactions and design new materials with specific properties, accelerating the discovery of new compounds asu.edu. This includes predicting the behavior of complex molecules and networks and characterizing their spectral properties asu.edu.

Conclusion and Future Outlook in Kekulene Research

Synthesis of Current Knowledge on Kekulene Aromaticity and Structure

The central debate surrounding this compound has been the nature of its π-electron distribution. Two primary models have been proposed: the "superaromatic" or "annulene-within-an-annulene" model and the Clar benzenoid model. uni-graz.atacs.org

The Superaromatic (Kekulé) Model: This model envisioned two concentric, delocalized π-electron circuits: an inner researchgate.netannulene ring and an outer nih.govannulene ring, both satisfying Hückel's 4n+2 rule for aromaticity. iipseries.orguni-graz.at This global delocalization would imply a "superaromatic" stabilization.

The Clar (Benzenoid) Model: In contrast, Clar's rule posits that the π-electrons in polycyclic aromatic hydrocarbons arrange to form the maximum number of disjoint aromatic sextets (benzene-like rings). wikipedia.orgiipseries.org For this compound, this model predicts a structure of six aromatic benzene-like rings connected by non-aromatic linkers, resulting in significant bond length variation. wikipedia.orguni-graz.at

Overwhelming experimental and computational evidence has solidified the Clar model as the accurate representation of this compound's ground state. The landmark first synthesis in 1978 by Staab and Diederich allowed for initial characterization. wikipedia.orgtotal-synthesis.com Though hampered by extremely low solubility, ¹H-NMR spectroscopy showed highly deshielded inner protons, and early X-ray diffraction studies indicated significant bond length variation, both supporting a benzenoid structure. total-synthesis.comacs.orgnih.gov

More recently, advanced techniques have provided definitive proof. Ultra-high-resolution atomic force microscopy (AFM) has directly visualized the bond structure of single this compound molecules, revealing a clear pattern of shorter and longer carbon-carbon bonds consistent with the Clar model. acs.orgresearchgate.netrsc.org Computational studies using Density Functional Theory (DFT) and other models consistently corroborate these findings, showing localized π-sextets. uni-graz.atresearchgate.net Analysis of its frontier orbitals via angle-resolved photoemission spectroscopy (ARPES) further supports the Clar structure over the superaromatic model. acs.orgresearchgate.net

The molecule is largely planar, though minor out-of-plane tilting of the inner C-H bonds occurs to relieve steric strain. wikipedia.orgacs.org

Table 1: Experimental and Computed Bond Lengths in this compound This table compares selected carbon-carbon bond lengths obtained from X-ray diffraction (XRD) and calculated using Density Functional Theory (DFT), illustrating the bond localization predicted by the Clar model. The labels 'a' through 'f' correspond to the six inequivalent C-C bonds. acs.org

BondBond Type DescriptionExperimental XRD (Å) acs.orgComputed DFT (Å) acs.org
a Outer radial~1.371.37
b Outer tangential~1.431.43
c Benzene-like (short)~1.391.39
d Benzene-like (long)~1.421.42
e Inner radial~1.461.46
f Inner tangential~1.431.43

Outstanding Questions and Challenges in this compound Research

Despite the consensus on its ground-state structure, several challenges and questions remain.

Solubility: this compound's extreme insolubility in common organic solvents is a major experimental hurdle, complicating purification and solution-phase characterization. total-synthesis.comacs.org The original synthesis required recrystallization from triphenylene at temperatures between 300-400 °C. total-synthesis.com This property severely limits the application of many standard analytical techniques.

Reactivity: The chemical reactivity of this compound is largely unexplored. Understanding how the molecule reacts—for instance, in electrophilic substitution or cycloaddition reactions—could provide deeper insights into the interplay between its aromatic sextets and non-aromatic linkers.

Excited-State Properties: While the ground state is well-described by the Clar model, the nature of its excited states is less understood. Investigating its photophysical properties could reveal whether global electronic delocalization ("superaromaticity") plays a more significant role upon electronic excitation.

Homologues and Isomers: The synthesis and characterization of larger cycloarenes (e.g., octulene) and non-alternant isomers (e.g., septulene) have opened new avenues. nih.govusc.es A key question is how aromaticity and planarity evolve with the size and topology of the inner cavity. The properties of the as-yet-unsynthesized mdpi.comcirculene, an intermediate between this compound and septulene, are of theoretical interest. rsc.org

Prospects for Future Synthetic Innovations

The synthesis of this compound remains a formidable challenge. acs.org Future innovations will likely focus on several key areas:

On-Surface Synthesis: To circumvent the solubility problem, on-surface synthesis has emerged as a powerful technique. By thermally dehydrogenating a specifically designed precursor molecule directly on a metal surface (like Cu(111)), researchers can generate high-purity, ordered layers of this compound for analysis by surface-sensitive techniques like STM and ARPES. acs.orgresearchgate.net This bottom-up approach is a promising direction for creating and studying not just this compound, but other intractable nanographene structures.

Synthesis of Derivatives: The introduction of functional groups onto the this compound scaffold could modulate its electronic properties and, crucially, improve its solubility. This would open the door to solution-based studies and the potential development of this compound-based materials.

Directions for Advanced Computational and Experimental Methodologies

The study of this compound has been propelled by the development of sophisticated analytical tools. Future progress will depend on further advancements.

Computational Methods: High-throughput computational screening, powered by machine learning and DFT, could accelerate the discovery of stable this compound derivatives with desirable electronic properties or improved solubility. chemistryworld.com Advanced computational models can also provide deeper insights into excited-state dynamics, magnetic properties (such as nucleus-independent chemical shift), and the potential for three-dimensional aromaticity in related cage-like structures. researchgate.net

Experimental Techniques: The continued application of single-molecule imaging techniques like AFM and scanning tunneling microscopy (STM) will be vital for characterizing larger and more complex cycloarenes and their assemblies. acs.orgrsc.org Further development of surface-based analysis techniques, such as photoemission tomography, will provide more detailed pictures of the electronic and orbital structures of these fascinating molecules. acs.orgresearchgate.net

Potential Impact on Fundamental Organic Chemistry and Materials Design

This compound's significance extends beyond its own unique properties. Its study has profound implications for broader fields.

Fundamental Organic Chemistry: this compound is a canonical example for understanding the limits and applications of aromaticity, particularly Clar's rule, in large, complex π-systems. wikipedia.orgacs.orgresearchgate.net It serves as an ideal platform for investigating the fundamental relationships between structure, π-electron distribution, and stability in PAHs. acs.org

Materials Design: As a well-defined molecular pore, this compound is considered a model structure for graphene nanomesh. usc.esmdpi.com Such materials, featuring a high density of precisely defined pores, are predicted to have tunable electronic band gaps and could be used in next-generation electronics, molecular sieves, and filtration membranes. usc.es Furthermore, the unique electronic structure and potential for self-assembly of this compound and its derivatives could be exploited in the design of novel organic electronic materials. beilstein-journals.org The exploration of related non-alternant systems, such as those containing azulene units, could lead to new materials with interesting optoelectronic and nonlinear optical properties. mdpi.com

Q & A

Basic: What spectroscopic methods are used to characterize Kekulene’s aromaticity, and how do they resolve structural ambiguities?

Answer:
this compound’s aromaticity is primarily assessed via ¹H NMR spectroscopy and X-ray crystallography .

  • ¹H NMR : The deshielded proton signal at 10.45 ppm (in deuterated tetrachlorobenzene at 150–200°C) corresponds to inward-facing C–H bonds in the inner cavity, indicating localized π-electrons in benzenoid rings (Clar model) .
  • X-ray crystallography : Reveals bond localization, with alternating single/double bond lengths (e.g., 1.36–1.46 Å) in fused rings, supporting the absence of global aromaticity .
  • Comparison : These methods differentiate between Clar-type (localized) and Kekulé-type (delocalized) models, resolving early controversies about superaromaticity .

Basic: What synthetic strategies are employed to overcome this compound’s low solubility and purification challenges?

Answer:
Key strategies include:

  • High-temperature synthesis : Conduct reactions in high-boiling solvents (e.g., tetrachlorobenzene) to enhance solubility during purification .
  • Derivatization : Introduce substituents (e.g., tert-butyl groups) to improve solubility while retaining core structure .
  • Crystallization : Use vapor diffusion or slow cooling to obtain single crystals for X-ray analysis .
    Note : Substituted derivatives are often intermediates for studying pristine this compound’s properties .

Advanced: How do computational models (DFT, QM/MM) reconcile discrepancies between theoretical predictions and experimental data on this compound’s electronic structure?

Answer:

  • DFT Hamiltonians : B3LYP for gas-phase models and PBE for surface-adsorbed systems simulate this compound’s geometry and orbital structure. Computed bond lengths match experimental X-ray data within 0.01 Å .
  • QM/MM-CI : Models this compound on Cu(111) by coupling DFT-treated molecules with classical metal surface interactions. This predicts adsorption geometries consistent with STM imaging .
  • Aromaticity metrics : Nucleus-Independent Chemical Shift (NICS) and HOMA values (0.65–0.92 for peripheral rings) quantify localized aromaticity, aligning with NMR/X-ray findings .

Advanced: How does surface adsorption (e.g., on Cu(111)) alter this compound’s electronic properties, and what experimental techniques validate these changes?

Answer:

  • STM/STS : Scanning tunneling microscopy/spectroscopy visualizes this compound’s hexagonal symmetry on Cu(111) and measures differential conductance to map HOMO/LUMO positions .
  • ARPES : Angle-resolved photoemission spectroscopy identifies surface-induced orbital hybridization, shifting HOMO energy by ~0.5 eV compared to gas-phase calculations .
  • Charge transfer : Metal-molecule interactions delocalize π-electrons at the interface, observed via DFT-simulated charge density plots .

Advanced: What methodologies resolve contradictions between this compound’s theoretical "superaromatic" character and experimental observations of localized aromaticity?

Answer:

  • Multiscale analysis : Combine ¹H NMR (experimental) with NICS (computational) to show aromaticity is confined to individual benzene rings, not the macrocycle .
  • Triplet-state studies : Electron paramagnetic resonance (EPR) reveals a mean electron separation of 2.62 Å in the triplet state, inconsistent with global delocalization .
  • Reactivity tests : Diels-Alder reactions occur selectively at non-aromatic regions, confirming localized π-electron density .

Basic: How is this compound used as a model system for studying graphene defects or nanographene properties?

Answer:

  • Structural analogy : this compound’s hexagonal lattice mimics graphene’s honeycomb structure, serving as a template for studying edge states and vacancies .
  • STM imaging : Visualizes bond-resolved structures to correlate defects (e.g., Stone-Wales defects) with electronic perturbations .
  • Charge transport : Compare this compound’s conductance with graphene nanoribbons using scanning probe techniques .

Advanced: What strategies enable the synthesis of this compound derivatives (e.g., bowl-shaped or metal-coordinated analogs), and how do their properties differ?

Answer:

  • Bismuth(III) triflate catalysis : Cyclizes macrocyclic precursors into edge-extended kekulenes with tunable symmetry .
  • Bowl-shaped analogs : Incorporate five-membered rings via Diels-Alder reactions, altering π-conjugation and enabling concave-convex inversion (observed via VT-NMR) .
  • Metal coordination : Cr/Mo/W(CO)₃ complexes stabilize this compound via η⁶ coordination to phenanthrene-like fragments, modifying redox potentials (ΔE ~ 0.3 V) .

Basic: What experimental evidence supports the Clar model over the Kekulé model for this compound’s aromaticity?

Answer:

  • ¹H NMR : Inner cavity protons are highly deshielded (10.45 ppm), indicating no global ring current (a Kekulé model requirement) .
  • X-ray bond lengths : Alternating short/long bonds (1.36–1.46 Å) confirm localized double bonds in benzenoid sextets .
  • Reactivity : Selective functionalization at non-sextet regions, as seen in Diels-Alder adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.